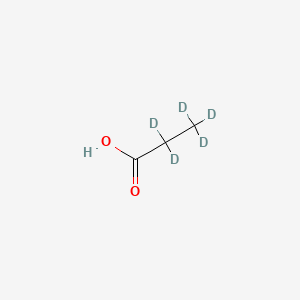
Propionsäure-d5
Übersicht
Beschreibung
Propionic-d5 acid, also known as Propionic-d5 acid, is a useful research compound. Its molecular formula is C3H6O2 and its molecular weight is 79.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propionic-d5 acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionic-d5 acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie
Propionsäure und ihre Derivate gelten als „allgemein als sicher anerkannt“ Lebensmittelzusatzstoffe . Sie werden häufig als antimikrobielle Mittel eingesetzt, um die Kontamination von Lebensmitteln durch Mikroorganismen wie Salmonella spp., Escherichia coli O157:H7 und Listeria monocytogenes während der Vor- und Nachernte von Lebensmittelprodukten zu kontrollieren .
Entzündungshemmendes Mittel
Propionsäure wird als entzündungshemmendes Mittel verwendet . Sie kann die Zellmembran in das Zytoplasma passieren und Protonen freisetzen, die zu einem pH-Gradienten über die Zellmembran führen und nachteilige Auswirkungen auf den Nährstofftransport und das Wachstum von Schimmelpilzen, Hefen und Bakterien haben .
Herbizid
Propionsäure wird als Herbizid verwendet . Sie ist einer der wichtigsten chemischen Zwischenprodukte mit breiten industriellen Anwendungen .
Künstliches Aroma
Propionsäure wird als künstliches Aroma in verschiedenen industriellen Anwendungen verwendet . Sie wird über biologische Wege unter Verwendung von Propionibacterium und einigen anaeroben Bakterien hergestellt .
Tierfutter
Propionsäure wird häufig als antimikrobielles Mittel in Tierfutter verwendet . Sie hilft, das Wachstum schädlicher Bakterien und Schimmelpilze zu kontrollieren und die Gesundheit und das Wohlbefinden der Tiere zu gewährleisten
Wirkmechanismus
Target of Action
Propionic-d5 acid, also known as Propanoic Acid-d5 or Propionate-d5 , is a short-chain fatty acid . It primarily targets the free fatty acid receptors 2 (FFAR2/GPR43) and 3 (FFAR3/GPR41) . These receptors play a crucial role in various physiological processes, including the regulation of energy homeostasis, immune responses, and gut motility .
Mode of Action
Propionic-d5 acid acts as an agonist of FFAR2/GPR43 and FFAR3/GPR41 . It binds to these receptors and triggers a response. Specifically, it inhibits forskolin-induced cAMP accumulation in cells expressing FFAR2/GPR43 or FFAR3/GPR41 . This interaction with its targets leads to various changes, such as the induction of chemotaxis of polymorphonuclear (PMN) neutrophils .
Biochemische Analyse
Biochemical Properties
Propionic-d5 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the context of microbial fermentation, Propionic-d5 acid can be produced by Propionibacterium and some anaerobic bacteria .
Cellular Effects
The effects of Propionic-d5 acid on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, propionic acid can pass through a cell membrane into the cytoplasm, releasing protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Subcellular Localization
Therefore, it’s always a good idea to consult the latest research for the most accurate and up-to-date information .
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731121 | |
| Record name | (~2~H_5_)Propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60153-92-6 | |
| Record name | (~2~H_5_)Propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60153-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)



![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)







![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
